4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
The compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are typically synthesized through condensation reactions .Scientific Research Applications
Synthesis and Biological Properties
This chemical has been explored for its antitumor properties, particularly in the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds have shown potent cytotoxic activity in vitro against certain human breast cancer cell lines, while being inactive against others, including prostate and colon cells. The study highlights the potential of fluorinated benzothiazoles, including those with a structural resemblance to 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, in cancer therapy, particularly in the development of pharmaceuticals targeting specific tumor types without affecting nonmalignant cells (Hutchinson et al., 2001).
Antimicrobial Applications
Another area of application involves the development of compounds for antimicrobial use. Research on benzothiazoles, including structural analogs of the specified compound, has led to the synthesis of novel antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing promising results in inhibiting microbial growth. The addition of fluorine atoms to benzothiazoles, similar to the structure of the chemical , has been found to enhance antimicrobial activity, indicating potential applications in developing new antimicrobial treatments (Desai et al., 2013).
Role in Cognitive Enhancement
The compound's derivatives have also been investigated for their potential as cognitive enhancers. Specifically, fluorinated derivatives of 1,2,4-benzothiadiazine dioxides have shown effectiveness in potentiating AMPA receptors, which play a critical role in synaptic transmission and plasticity. This action suggests their utility in improving cognitive functions, making them candidates for treating cognitive disorders. The incorporation of fluorine, as seen in the compound's structure, is associated with increased activity and metabolic stability, highlighting the significance of fluorination in developing efficacious cognitive enhancers (Francotte et al., 2010).
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c1-15-5-4-6-18(13-15)25-22(27)24(14-20(26)16-9-11-17(23)12-10-16)19-7-2-3-8-21(19)30(25,28)29/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQLGQSVFIFAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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